molecular formula C19H18O5 B191289 Geiparvarin CAS No. 36413-91-9

Geiparvarin

Cat. No. B191289
CAS RN: 36413-91-9
M. Wt: 326.3 g/mol
InChI Key: OUTLLBZGJYDUQE-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Geiparvarin, also known as 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl isonicotinic acid hydrazide, is a compound that has been studied for its potential use in scientific research. It is a glycoside derivative of isoniazid, which is an anti-tuberculosis drug. Geiparvarin has been shown to have potential applications in the fields of biochemistry and pharmacology.

Scientific Research Applications

  • Antiproliferative and Antimicrotubular Activities : Geiparvarin shows significant antiproliferative properties, which are attributed to its interaction with microtubular proteins. It does not inhibit colchicine binding to tubulin but effectively counteracts taxol's effect on microtubule formation, suggesting competitive inhibition at the taxol binding site of tubulin. This action points to its potential as an antimicrotubular agent in cancer therapy (Miglietta et al., 1996).

  • Role in Drug Development : Geiparvarin has been considered a model compound for designing new antitumor drugs. Its structure, synthesis, and medicinal chemistry have been extensively reviewed, highlighting its significance in the development of novel cancer therapies (Valenti, 1997).

  • Cytotoxic Effects in Combination with Paclitaxel : Studies have found that geiparvarin and its analogues, when combined with paclitaxel, exhibit enhanced cytotoxicity. This combination disrupts the microtubule network organization more effectively, suggesting a potential synergy in cancer treatment (Miglietta et al., 2001).

  • Influence on Cytoskeleton Components : Geiparvarin affects various components of the cytoskeleton. It alters intermediate filaments and the microfilament network, exhibiting a vinblastine-like action. This disruption of cytoskeleton components further supports its role in inhibiting tumor cell growth (Bocca et al., 2001).

  • New Derivatives with Enhanced Antitumoral Activity : Recent research has focused on developing new geiparvarin analogues with improved antitumoral activity. These compounds have shown significant inhibitory effects against various human cell lines, indicating the potential for more effective cancer treatments (Chimichi et al., 2002).

  • Potential in Osteosarcoma Treatment : Geiparvarin has shown promise in inhibiting the progression of osteosarcoma, notably by down-regulating COX2 expression. This effect on COX2, a key player in cancer progression, underscores its potential as a therapeutic agent in osteosarcoma treatment (Wang et al., 2022).

properties

CAS RN

36413-91-9

Product Name

Geiparvarin

Molecular Formula

C19H18O5

Molecular Weight

326.3 g/mol

IUPAC Name

7-[(E)-3-(5,5-dimethyl-4-oxofuran-2-yl)but-2-enoxy]chromen-2-one

InChI

InChI=1S/C19H18O5/c1-12(15-11-17(20)19(2,3)24-15)8-9-22-14-6-4-13-5-7-18(21)23-16(13)10-14/h4-8,10-11H,9H2,1-3H3/b12-8+

InChI Key

OUTLLBZGJYDUQE-XYOKQWHBSA-N

Isomeric SMILES

C/C(=C\COC1=CC2=C(C=C1)C=CC(=O)O2)/C3=CC(=O)C(O3)(C)C

SMILES

CC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)C3=CC(=O)C(O3)(C)C

Canonical SMILES

CC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)C3=CC(=O)C(O3)(C)C

Other CAS RN

36413-91-9

synonyms

geiparvarin

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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